(3-Cyano-5-iodophenyl)acetic acid
Description
Significance of Aryl Acetic Acid Scaffolds in Synthetic Design
Aryl acetic acid scaffolds are fundamental building blocks in organic synthesis. Their structure, featuring a carboxylic acid attached to an aromatic ring, allows for a wide array of chemical transformations. This versatility makes them invaluable precursors for the synthesis of more complex molecules. mdpi.com For instance, the carboxylic acid group can be converted into esters, amides, or other functional groups, while the aromatic ring can undergo various substitution reactions. This adaptability is crucial in the design and synthesis of new compounds with specific properties and functions. The development of novel synthetic routes to phenylacetic acid derivatives continues to be an active area of research, with methods like visible-light-mediated radical cascade reactions being explored to create complex structures such as 1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-ylacetic acid and oxindole-3-acetic acid derivatives. acs.orgacs.org
Role of Halogen and Cyano Substituents in Aromatic Systems for Chemical Research
The introduction of halogen and cyano substituents onto an aromatic ring significantly modifies its electronic properties and reactivity. libretexts.org Halogens, such as iodine, are electron-withdrawing through an inductive effect but can also donate electron density through resonance. stackexchange.com This dual nature influences the regioselectivity of electrophilic aromatic substitution reactions. numberanalytics.com The presence of an iodine atom can also facilitate cross-coupling reactions, a cornerstone of modern synthetic chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
The cyano group (–CN) is strongly electron-withdrawing, both inductively and through resonance. This property deactivates the aromatic ring towards electrophilic attack but makes it susceptible to nucleophilic aromatic substitution. researchgate.net Furthermore, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering additional pathways for molecular elaboration. The strategic placement of these substituents, as seen in (3-Cyano-5-iodophenyl)acetic acid, creates a molecule with distinct reactive sites, enabling selective chemical modifications. Quantum calculations have shown that electron-withdrawing substituents like the cyano group can deepen the σ-hole on an adjacent iodine atom, strengthening its ability to form halogen bonds. nih.gov
Historical Context of Phenylacetic Acid Derivatives in Chemical Sciences
Phenylacetic acid itself is a naturally occurring compound found in plants, where it acts as an auxin, a type of plant hormone. wikipedia.org Research into phenylacetic acid and its derivatives gained prominence in the 1980s, particularly in the context of its biological activity. nih.gov While interest waned for a period, there has been a recent resurgence in the study of these compounds, driven by advancements in analytical techniques and a renewed appreciation for their potential applications. nih.gov Historically, the synthesis of phenylacetic acid has been achieved through various methods, including the hydrolysis of benzyl (B1604629) cyanide and the oxidation of phenethyl alcohol. sciencemadness.orgerowid.org The study of substituted phenylacetic acids has evolved from these foundational discoveries, leading to the development of a vast library of compounds with diverse chemical and physical properties.
Structure
3D Structure
Properties
Molecular Formula |
C9H6INO2 |
|---|---|
Molecular Weight |
287.05 g/mol |
IUPAC Name |
2-(3-cyano-5-iodophenyl)acetic acid |
InChI |
InChI=1S/C9H6INO2/c10-8-2-6(4-9(12)13)1-7(3-8)5-11/h1-3H,4H2,(H,12,13) |
InChI Key |
PWHQYZOHKXTPIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C#N)I)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyano 5 Iodophenyl Acetic Acid and Analogues
Retrosynthetic Analysis of (3-Cyano-5-iodophenyl)acetic acid
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgicj-e.org This process is achieved by conceptually breaking bonds and converting functional groups, which correspond to known and reliable chemical reactions in the forward (synthetic) direction. amazonaws.com
For this compound (Target Molecule 1 ), the primary disconnections involve the carbon-carbon bond of the acetic acid side chain and the carbon-halogen and carbon-nitrile bonds on the aromatic ring.
Primary Disconnections:
C-C Bond Disconnection: The most straightforward disconnection breaks the bond between the aromatic ring and the acetic acid's α-carbon. This leads to two synthons: an aryl anion synthon (2 ) and an electrophilic carboxyl group synthon (3 ). The synthetic equivalent for the aryl anion is typically an organometallic reagent like a Grignard or organolithium species, while the carboxyl synthon can be represented by carbon dioxide.
Functional Group Interconversion (FGI): A common and highly effective strategy for synthesizing aryl acetic acids is through the hydrolysis of a corresponding phenylacetonitrile (B145931). wikipedia.orgorgsyn.org Therefore, a key retrosynthetic step is the FGI of the carboxylic acid in 1 to a nitrile, leading to the precursor (3-Cyano-5-iodophenyl)acetonitrile (4 ). This simplifies the synthesis to the formation of a C-C bond between a halide and a cyanide source.
C-Halogen and C-Nitrile Disconnections: Further deconstruction of intermediate 4 involves disconnecting the iodo and cyano groups. The order of these introductions is critical. Given that the cyano group is a meta-director, iodination of a benzonitrile (B105546) precursor could be a viable route. Alternatively, both substituents can be introduced via Sandmeyer-type reactions from a common aniline (B41778) precursor, 3-amino-5-cyanobenzyl cyanide or a related structure.
A plausible retrosynthetic pathway is outlined below:
Target Molecule: this compound (1 )
Step 1 (FGI): Disconnect the carboxylic acid to its nitrile precursor, (3-Cyano-5-iodophenyl)acetonitrile (4 ). The forward reaction is nitrile hydrolysis.
Step 2 (C-C Disconnection): Disconnect the benzylic C-CN bond to give a benzyl (B1604629) halide synthon (5 ) and a cyanide anion. The synthetic equivalent for 5 would be 3-cyano-5-iodobenzyl bromide.
Step 3 (C-I Disconnection): Disconnect the C-I bond from 3-cyano-5-iodobenzyl bromide. This leads to 3-cyanobenzyl bromide, which can be iodinated. The directing effect of the cyano group and the methylene (B1212753) bromide must be considered.
Step 4 (C-CN Disconnection): Alternatively, the cyano group can be introduced via nucleophilic substitution on a dihalo-benzyl halide.
This analysis suggests that a primary synthetic route would involve the preparation of a substituted phenylacetonitrile followed by hydrolysis.
Pathways to Aryl Acetic Acid Scaffolds
The aryl acetic acid moiety is a common structural motif in pharmaceuticals and materials science. Its synthesis can be approached through several reliable methods.
The hydrolysis of phenylacetonitriles (also known as benzyl cyanides) is a classic and widely used method for the preparation of phenylacetic acids. orgsyn.org This transformation can be effectively carried out under either acidic or basic conditions. orgsyn.orgmdpi.com
Acid-Catalyzed Hydrolysis: Typically involves heating the nitrile with an aqueous solution of a strong mineral acid, such as sulfuric or hydrochloric acid. orgsyn.org The reaction proceeds via the intermediate formation of a primary amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.
Base-Catalyzed Hydrolysis: Involves refluxing the nitrile with an aqueous or alcoholic solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. chemicalbook.com This produces the carboxylate salt, which upon acidification yields the final carboxylic acid.
A known procedure for a related compound, 3-iodophenylacetic acid, involves the hydrolysis of 2-(3-iodophenyl)acetonitrile with aqueous sodium hydroxide at reflux, affording the product in 83% yield after acidification. chemicalbook.com This demonstrates the compatibility of the iodo-substituent with basic hydrolysis conditions. Similarly, the hydrolysis of 2-[(3,4,5-triphenyl)phenyl]acetonitrile to the corresponding acetamide (B32628) and then to the acetic acid has been demonstrated using both HBr in acetic acid and HCl with a TiCl₄ catalyst. mdpi.com
Table 1: Examples of Phenylacetonitrile Hydrolysis
| Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl Cyanide | H₂SO₄, H₂O, heat | Phenylacetic acid | Not specified | orgsyn.org |
| 2-(3-Iodophenyl)acetonitrile | 1.0 M NaOH(aq), reflux, 4 h; then 1.0 M HCl | 3-Iodophenylacetic acid | 83% | chemicalbook.com |
| 2-[(3,4,5-Triphenyl)phenyl]acetonitrile | HBr (33%) in acetic acid, reflux, 6 h | 2-[(3,4,5-Triphenyl)phenyl]acetamide | 71% | mdpi.com |
| 2-[(3,4,5-Triphenyl)phenyl]acetamide | TiCl₄ (cat.), conc. HCl, Dioxane/H₂O, reflux, 2 h | 2-[(3,4,5-Triphenyl)phenyl]acetic acid | 85% | mdpi.com |
Carbonylation reactions offer a powerful method for introducing the acetic acid moiety by reacting an aryl halide with carbon monoxide (CO) in the presence of a transition metal catalyst, typically palladium. mit.edu These methods can avoid the use of stoichiometric cyanide, which is highly toxic.
The palladium-catalyzed carbonylation of aryl halides can be performed using CO gas, often under pressure. youtube.com However, methods using CO-surrogates, such as phenyl formate (B1220265) or N-formylsaccharin, have been developed to avoid handling gaseous CO. organic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, CO insertion into the aryl-palladium bond to form an acyl-palladium complex, and subsequent reaction with a nucleophile (like water or an alcohol) to release the carboxylic acid or ester product and regenerate the Pd(0) catalyst. youtube.comyoutube.com
For the synthesis of this compound, a potential route would involve the carbonylation of a 3-cyano-5-iodobenzyl halide. Benzylic halides are known to undergo palladium-catalyzed carbonylation to yield aryl acetic acids. youtube.com
Table 2: Examples of Palladium-Catalyzed Carbonylation Reactions
| Substrate | CO Source | Catalyst/Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Chlorides | CO (1 atm) | Pd₂(dba)₃, ligand, K₂CO₃, Phenol | Phenyl Ester | Good to excellent | mit.edu |
| Aryl Halides | Phenyl Formate | Pd(OAc)₂, PPh₃, Et₃N | Phenyl Ester | Excellent | organic-chemistry.org |
| Vinyl/Aryl Halides | HCOOH / DCC | Pd(OAc)₂, Xantphos, DBU | Carboxylic Acid | Good | organic-chemistry.org |
| Benzyl Bromide | Not specified | Supported Pd, phase transfer catalyst | Aryl Acetic Acid | Not specified | youtube.com |
Introduction of Iodine Substituents on Phenyl Rings
The introduction of an iodine atom onto an aromatic ring is a key transformation in the synthesis of the target molecule. This is typically achieved through electrophilic aromatic substitution.
Direct iodination of aromatic rings with molecular iodine (I₂) is generally a slow reaction because iodine is the least reactive halogen. orgoreview.comjove.com Therefore, an activating agent or oxidant is required to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). masterorganicchemistry.com
Common methods for electrophilic iodination include:
Iodine with an Oxidizing Agent: A mixture of I₂ with an oxidizing agent like nitric acid, hydrogen peroxide, or a copper salt (CuCl₂) can generate the electrophilic iodine species needed for the substitution. orgoreview.comjove.com
Using N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine. The reaction is often catalyzed by a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA). organic-chemistry.org
Using 1,3-Diiodo-5,5-dimethylhydantoin (DIH): DIH is another effective iodinating agent, particularly for electron-rich aromatic compounds. organic-chemistry.org
For the synthesis of this compound, one would need to iodinate a benzene (B151609) ring already containing a cyano group and an acetic acid (or its precursor) side chain. Both the cyano group and the carboxylic acid/ester group are deactivating and meta-directing. This is advantageous for the desired 3,5-substitution pattern. For example, starting with 3-cyanophenylacetic acid, iodination would be directed to the 5-position.
Table 3: Examples of Electrophilic Iodination of Arenes
| Substrate Type | Iodinating Agent | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Electron-rich arenes | KI / 30% H₂O₂ | Strong acid (e.g., H₂SO₄) in MeOH | Efficient oxidative iodination | organic-chemistry.org |
| Methoxy (B1213986)/methyl-substituted arenes | N-Iodosuccinimide (NIS) | Trifluoroacetic acid (cat.) | Mild conditions, excellent yields | organic-chemistry.org |
| Deactivated arenes | I₂ or KI / NaIO₄ | Conc. H₂SO₄ | Iodination of deactivated systems | organic-chemistry.org |
| Activated aromatic compounds | 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Thiourea (B124793) catalyst | Organocatalytic, highly regioselective | organic-chemistry.org |
Hypervalent iodine compounds, such as λ³-iodanes (I(III)) and λ⁵-iodanes (I(V)), are versatile reagents in organic synthesis, acting as mild and selective oxidants. wikipedia.orgnsf.gov They have been employed in a wide range of transformations, including oxidative halogenations. acs.orgresearchgate.net
While often used to perform other functionalizations, hypervalent iodine compounds can also be used to prepare iodoarenes. More commonly, they are synthesized from iodoarenes. For instance, iodobenzene (B50100) can be oxidized to iodobenzene diacetate (PhI(OAc)₂) or 2-iodoxybenzoic acid (IBX). wikipedia.org
However, certain hypervalent iodine reagents or systems can facilitate iodination. The use of these reagents is considered environmentally friendly compared to methods involving heavy metals. frontiersin.org Their reactivity is characterized by ligand exchange and reductive elimination, similar to transition metals. acs.org For direct iodination, systems that generate an electrophilic iodine(I) or iodine(III) species in situ are relevant. These reagents are particularly useful for complex molecules due to their mild reaction conditions.
Table 4: Characteristics of Hypervalent Iodine Reagents in Synthesis
| Reagent Class | Oxidation State | Typical Application | Key Advantage | Reference |
|---|---|---|---|---|
| (Diacetoxyiodo)arenes, e.g., PhI(OAc)₂ | I(III) | Oxidizing agent, precursor to other reagents | Commercially available, mild oxidant | wikipedia.org |
| (Difluoroiodo)arenes, e.g., ArIF₂ | I(III) | Fluorination | Selective fluorinating agent | acs.org |
| Iodoxyarenes, e.g., IBX | I(V) | Oxidation of alcohols | Insoluble, easily separable by-product | wikipedia.org |
| Diaryliodonium salts, [Ar₂I]⁺X⁻ | I(III) | Arylating agents | Transfer of aryl groups | acs.org |
Directed Iodination Methodologies
The introduction of an iodine atom at a specific position on an aromatic ring is a crucial step in the synthesis of this compound. Directed iodination methods are often employed to achieve the desired regioselectivity, particularly when the directing group is already present on the aromatic precursor.
One common approach involves the diazotization of an amino group, followed by a Sandmeyer-type reaction. For instance, starting from an appropriately substituted aniline derivative, such as 3-amino-5-cyanophenylacetic acid, treatment with sodium nitrite (B80452) in the presence of an acid like sulfuric acid generates an in situ diazonium salt. Subsequent reaction with potassium iodide introduces the iodine atom at the position formerly occupied by the amino group. nih.gov This method is advantageous as it allows for the specific placement of iodine, guided by the position of the precursor amine.
An example of a similar transformation is the synthesis of an iodine-substituted methoxy ether from 3,5-dimethoxyaniline. nih.gov The aniline is treated with sodium nitrite, sulfuric acid, and potassium iodide to yield the corresponding iodo-derivative in good yield. nih.gov This highlights the utility of the Sandmeyer reaction in introducing iodine onto an aromatic ring.
Table 1: Examples of Directed Iodination via Sandmeyer Reaction
| Starting Material | Reagents | Product | Yield |
| 3,5-Dimethoxyaniline | NaNO₂, H₂SO₄, KI | 1-Iodo-3,5-dimethoxybenzene | 75% |
| Anthranilic acid | NaNO₂, HCl, KI | 2-Iodobenzoic acid | - |
Data sourced from multiple studies. nih.govyoutube.com
Incorporation of Cyano Groups into Aromatic Structures
The cyano group is a versatile functional group in organic synthesis, serving as a precursor to carboxylic acids, amines, and other functionalities. Several methods exist for its introduction onto an aromatic ring.
The Sandmeyer reaction is a well-established method for converting aryl diazonium salts into aryl nitriles. wikipedia.org This reaction, typically catalyzed by copper(I) cyanide, provides a reliable means of introducing a cyano group at a specific position on an aromatic ring, dictated by the location of the precursor amino group. nih.govwikipedia.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org
The general protocol involves the diazotization of an aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a cyanide source, most commonly copper(I) cyanide, to yield the corresponding aryl nitrile. This method is widely applicable and has been used in the synthesis of various pharmaceutical intermediates. wikipedia.org
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, including the introduction of cyano groups. researchgate.netrsc.org These methods offer an alternative to the classical Sandmeyer reaction and often proceed under milder conditions with a broader substrate scope and higher functional group tolerance. nih.gov
In a typical palladium-catalyzed cyanation, an aryl halide (such as an aryl iodide or bromide) is coupled with a cyanide source in the presence of a palladium catalyst and a suitable ligand. nih.govorganic-chemistry.org Common cyanide sources include potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic alternative to simple cyanide salts, and zinc cyanide (Zn(CN)₂). organic-chemistry.orgresearchgate.net The choice of ligand is crucial for the success of the reaction, with bulky phosphine (B1218219) ligands often employed to promote efficient catalysis. researchgate.net These reactions have been successfully applied to the synthesis of a wide range of aryl nitriles. rsc.org
Table 2: Comparison of Cyanide Sources in Palladium-Catalyzed Cyanation
| Cyanide Source | Catalyst System | Key Features |
| K₄[Fe(CN)₆] | Pd(OAc)₂ (ligand-free) | Non-toxic, inexpensive, suitable for aryl bromides. organic-chemistry.org |
| Zn(CN)₂ | Pd₂(dba)₃/dppf | Effective for both electron-rich and electron-deficient aryl chlorides. researchgate.net |
Nucleophilic aromatic substitution (SNAAr) can also be employed to introduce a cyano group, particularly on electron-deficient aromatic rings. youtube.comyoutube.com In this reaction, a leaving group (such as a halogen) on the aromatic ring is displaced by a nucleophilic cyanide source. The reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. youtube.com
While less common for the synthesis of this compound due to the electronic nature of the substituents, this method can be effective in specific contexts. For instance, the reaction of a haloalkane with sodium or potassium cyanide in an ethanolic solution under reflux can produce nitriles. chemguide.co.uk However, for aromatic systems, the conditions are typically more forcing. Interestingly, the cyanide group itself can act as a leaving group in some nucleophilic aromatic substitution reactions, highlighting the versatility of this functional group in synthesis design. nih.gov
Sequential and Convergent Synthesis Strategies for Multifunctionalized Aromatic Systems
The synthesis of a molecule with multiple functional groups like this compound often necessitates a carefully planned sequence of reactions. Both sequential (linear) and convergent synthetic strategies can be employed. A sequential approach involves the stepwise introduction of each functional group onto a single starting material. In contrast, a convergent strategy involves the synthesis of separate fragments that are later combined.
For this compound, a plausible sequential synthesis could start with a commercially available substituted toluene. For example, one could envision a route starting from 3-iodotoluene, followed by functionalization of the methyl group to an acetic acid moiety, and subsequent introduction of the cyano group. Alternatively, a route could commence with the hydrolysis of a precursor like 2-(3-iodophenyl)acetonitrile. chemicalbook.com
In complex syntheses involving multiple functional groups, protecting groups are often essential to prevent unwanted side reactions. Orthogonal protection strategies, where different protecting groups can be removed under distinct conditions, are particularly valuable. This allows for the selective deprotection and reaction of specific functional groups within a molecule.
While a detailed protecting group strategy for this compound is not explicitly detailed in the provided context, the principles of orthogonal protection would be critical if, for example, the carboxylic acid needed to be protected as an ester during a subsequent reaction step. The choice of protecting group would depend on the reaction conditions to be employed for other transformations on the molecule. The development of sequence-defined multifunctional polymers exemplifies the sophisticated application of such strategies in modern synthesis. nih.gov
One-Pot and Cascade Reaction Sequences
One-pot and cascade reactions represent a highly efficient approach in chemical synthesis, minimizing waste, saving time, and reducing operational complexity by combining multiple reaction steps in a single reaction vessel. For the synthesis of this compound and its analogues, these strategies can be conceptually applied, primarily revolving around the formation of the cyanomethylphenyl moiety and its subsequent conversion to the acetic acid.
A plausible one-pot approach for the synthesis of this compound would involve the conversion of a suitable precursor, such as 3-iodo-5-(bromomethyl)benzonitrile, through a sequential cyanation and hydrolysis. In such a sequence, the benzyl bromide would first react with a cyanide source, like sodium or potassium cyanide, to form the corresponding benzyl cyanide. Without isolation, the reaction conditions would then be altered to facilitate the hydrolysis of the nitrile group to a carboxylic acid.
Cascade reactions, which involve a series of intramolecular or intermolecular transformations where each subsequent reaction is triggered by the functionality formed in the previous step, offer another sophisticated route to analogues of this compound. For example, cascade reactions have been employed in the synthesis of complex heterocyclic systems and functionalized molecules. nih.govnih.gov A hypothetical cascade approach to an analogue could involve the reaction of a starting material that, upon an initial transformation, reveals reactive sites capable of undergoing a series of cyclizations or additions to build up a more complex molecular framework attached to the this compound scaffold.
The following table outlines a conceptual one-pot synthesis and potential starting materials for this compound.
| Starting Material | Reagents | Key Transformations | Potential for One-Pot/Cascade |
| 3-Iodo-5-(bromomethyl)benzonitrile | 1. NaCN or KCN2. H3O+ or OH- (aq) | 1. Cyanation2. Hydrolysis | High potential for a one-pot sequence. |
| 3-Iodo-5-(hydroxymethyl)benzonitrile | 1. Activating agent (e.g., SOCl2)2. NaCN or KCN3. H3O+ or OH- (aq) | 1. Halogenation2. Cyanation3. Hydrolysis | Feasible as a one-pot process with sequential reagent addition. |
| 3,5-Diiodobenzyl bromide | 1. CuCN2. Further functionalization | 1. Cyanation2. Subsequent reactions | Could initiate a cascade if the second iodide is functionalized in a subsequent step. |
Stereoselective Synthesis Considerations for Chiral Analogues
The synthesis of chiral analogues of this compound, particularly those with a stereocenter at the α-position to the carboxylic acid, requires precise control of stereochemistry. Several established methodologies in asymmetric synthesis can be applied to achieve this goal, including the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliaries:
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of a chiral analogue of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a related acetic acid precursor. The resulting chiral enolate can then undergo diastereoselective alkylation. Subsequent cleavage of the auxiliary would provide the desired chiral carboxylic acid. This approach has been successfully employed in the synthesis of numerous complex natural products. researchgate.net
Asymmetric Catalysis:
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.
Asymmetric Hydrogenation: Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral olefins or ketones. youtube.comrsc.org A suitable precursor for a chiral analogue of this compound, such as an α,β-unsaturated carboxylic acid derivative, could be hydrogenated using a chiral transition-metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine ligands) to install the desired stereocenter with high enantioselectivity.
Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have emerged as highly effective Brønsted acid catalysts for a wide range of enantioselective transformations. nih.govthieme-connect.de These catalysts can be employed in reactions such as asymmetric additions to imines or other electrophiles, providing a modern and powerful tool for the synthesis of chiral amines and other functional groups that could be incorporated into analogues of this compound.
The table below summarizes key stereoselective strategies applicable to the synthesis of chiral analogues.
| Strategy | Description | Key Features |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | High diastereoselectivity, well-established, requires stoichiometric use of the auxiliary. |
| Asymmetric Hydrogenation | Enantioselective reduction of a prochiral double bond using a chiral catalyst. | High enantioselectivity, catalytic, suitable for creating α-chiral centers. |
| Chiral Phosphoric Acid Catalysis | Use of a chiral Brønsted acid to catalyze an enantioselective transformation. | Broad applicability, mild reaction conditions, organocatalytic. |
Chemical Reactivity and Transformation Pathways of 3 Cyano 5 Iodophenyl Acetic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a cornerstone of the molecule's reactivity, enabling a variety of transformations to produce esters, amides, and other derivatives.
Esterification Reactions
Esterification of (3-Cyano-5-iodophenyl)acetic acid can be achieved through standard acid-catalyzed reactions with alcohols. For instance, reaction with ethanol (B145695) in the presence of a catalytic amount of a strong acid like sulfuric acid yields ethyl (3-cyano-5-iodophenyl)acetate. This transformation is crucial for modifying the solubility and electronic properties of the molecule, as well as for protecting the carboxylic acid group during subsequent reactions.
A representative example is the synthesis of ethyl 2-(2-cyano-5-ethyl-3-iodophenyl)acetate, a related derivative, which highlights the general applicability of esterification methods to this class of compounds. guidechem.com
Amidation and Peptide Coupling
The carboxylic acid functionality readily undergoes amidation to form the corresponding amides. This can be accomplished by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. More sophisticated and milder methods involve the use of coupling agents commonly employed in peptide synthesis. organic-chemistry.org These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the formation of an amide bond between the carboxylic acid and an amine under gentle conditions, which is particularly important when dealing with sensitive substrates.
The use of boronic acid catalysts, such as 5-methoxy-2-iodophenylboronic acid (MIBA), has emerged as a mild and efficient method for direct amidation of carboxylic acids with amines at room temperature. organic-chemistry.org This approach offers high yields and short reaction times. organic-chemistry.org Another strategy involves the use of triphenylphosphine (B44618) oxide as a catalyst for the efficient synthesis of amides, including dipeptides, without racemization. organic-chemistry.org
Decarboxylation Mechanisms
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant transformation for arylacetic acids. chemrevlett.com While direct decarboxylation of this compound requires harsh conditions, oxidative decarboxylation presents a more synthetically useful pathway. chemrevlett.comias.ac.in This process typically involves a metal catalyst and an oxidizing agent, leading to the formation of the corresponding aryl aldehyde or ketone. chemrevlett.com For instance, copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids using molecular oxygen as the oxidant provides an efficient route to aromatic carbonyl compounds. organic-chemistry.org
It is noteworthy that under certain conditions, such as an inert atmosphere, decarboxylation can lead to the formation of the corresponding decarboxylated product as the sole product, rather than the carbonyl compound. chemrevlett.com
Transformations Involving the Aryl Halide (Iodo) Functionality
The iodo substituent on the aromatic ring is a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, greatly enhancing the synthetic utility of this compound.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The aryl iodide is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the construction of complex molecular architectures. nih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com This allows for the formation of a new carbon-carbon bond, leading to biaryl compounds. For example, reacting this compound with a phenylboronic acid derivative would yield a (3-cyano-5-phenylphenyl)acetic acid derivative. These reactions are known for their high functional group tolerance and generally mild conditions. tcichemicals.com
Heck-Mizoroki Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. wiley-vch.de This results in the formation of a substituted alkene, where the aryl group is attached to one of the double bond carbons. This reaction is a powerful method for the vinylation of aryl halides.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This provides a direct route to aryl-substituted alkynes, which are versatile intermediates in organic synthesis.
The general conditions for these cross-coupling reactions are summarized in the table below.
| Reaction | Coupling Partner | Catalyst System | Base | Product Type |
| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar'-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Carbonate, Phosphate, or Hydroxide (B78521) | Biaryl |
| Heck-Mizoroki | Alkene (e.g., R-CH=CH₂) | Pd(0) or Pd(II) catalyst | Amine base (e.g., Et₃N) | Substituted Alkene |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) catalyst and Cu(I) co-catalyst | Amine base | Aryl-substituted Alkyne |
Nucleophilic Aromatic Substitution (SNAr) with Iodine Displacement
While nucleophilic aromatic substitution (SNAr) is generally less facile on electron-rich aromatic rings, the presence of the electron-withdrawing cyano group on the same ring as the iodine atom can activate the system towards this type of reaction. masterorganicchemistry.com In an SNAr reaction, a nucleophile attacks the aromatic ring at the carbon bearing the leaving group (iodine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent expulsion of the iodide ion restores the aromaticity and yields the substituted product.
The rate of SNAr reactions is highly dependent on the nature of the nucleophile and the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com Strong nucleophiles and a greater number of electron-withdrawing groups in ortho and para positions to the leaving group will accelerate the reaction. masterorganicchemistry.com For this compound, the cyano group in the meta position provides some activation, but stronger activating groups or more forcing reaction conditions might be necessary for efficient substitution.
Formation of Hypervalent Iodine Species
The iodine atom on the phenyl ring of this compound allows for the formation of hypervalent iodine compounds. These species, where the iodine atom has a formal oxidation state higher than +1, are powerful and environmentally friendly oxidizing agents in organic synthesis. acs.org The formation of hypervalent iodine(III) and iodine(V) species from iodoarenes is a well-established field of chemistry. nih.gov
The general approach to synthesizing hypervalent iodine(III) reagents, such as (diacetoxyiodo)arenes, involves the oxidation of the corresponding iodoarene. nih.govorganic-chemistry.org For this compound, this transformation can be achieved using various oxidizing agents in the presence of acetic acid. The electron-withdrawing nature of the cyano and carboxylic acid groups on the phenyl ring can influence the reactivity of the iodo group towards oxidation.
Table 1: Conditions for the Formation of (Diacetoxyiodo)arenes from Iodoarenes
| Oxidizing Agent | Solvent/Conditions | Product Type |
| m-Chloroperoxybenzoic acid (m-CPBA) | Acetic acid | [(Diacetoxy)iodo]arene organic-chemistry.org |
| Sodium hypochlorite (B82951) pentahydrate (NaClO·5H₂O) | Acetic acid | [(Diacetoxy)iodo]arene organic-chemistry.org |
| Oxone | Trifluoroacetic acid | [Bis(trifluoroacetoxy)iodo]arene organic-chemistry.org |
| Sodium perborate | Acetic acid | [(Diacetoxy)iodo]arene organic-chemistry.org |
The resulting hypervalent iodine(III) compounds, for instance, (3-cyano-5-((diacetoxy)iodo)phenyl)acetic acid, can then be used in a wide array of synthetic transformations, including oxidative functionalizations of organic substrates. acs.org The structure of these λ³-iodanes is typically a distorted trigonal bipyramid. nih.gov
Reactions at the Nitrile (Cyano) Group
The cyano group (–C≡N) is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. numberanalytics.comfiveable.me
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield either an amide or a carboxylic acid. numberanalytics.comlibretexts.org The reaction proceeds through the nucleophilic addition of water or a hydroxide ion to the electrophilic carbon of the nitrile. lumenlearning.comchemistrysteps.com
Under controlled, milder conditions, particularly with acid catalysis, the hydrolysis can often be stopped at the amide stage, yielding (3-(aminocarbonyl)-5-iodophenyl)acetic acid. libretexts.orglumenlearning.com More vigorous or prolonged heating, especially under basic conditions, will lead to the complete hydrolysis of the nitrile to a carboxylic acid, resulting in 3-iodo-5-carboxyphenyl)acetic acid. chemistrysteps.comlibretexts.org
Table 2: General Conditions for Nitrile Hydrolysis
| Conditions | Intermediate Product | Final Product |
| Dilute Acid (e.g., HCl), Heat | Amide libretexts.org | Carboxylic Acid libretexts.org |
| Base (e.g., NaOH), Heat | - | Carboxylate Salt libretexts.org |
The mechanism for acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom for attack by water. libretexts.org In base-catalyzed hydrolysis, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. libretexts.org
The nitrile group can be readily reduced to a primary amine, which would transform this compound into (3-(aminomethyl)-5-iodophenyl)acetic acid. This transformation is typically achieved using strong reducing agents or catalytic hydrogenation. fiveable.mechemguide.co.uk
Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) in an ether solvent, followed by an aqueous workup. libretexts.orgchemguide.co.uk Catalytic hydrogenation using hydrogen gas in the presence of metal catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide is also a widely used and economical method. wikipedia.orgcommonorganicchemistry.com Depending on the reaction conditions, catalytic hydrogenation can sometimes lead to the formation of secondary and tertiary amines as byproducts. wikipedia.orgcommonorganicchemistry.com Other reducing agents like borane-tetrahydrofuran (B86392) complex (BH₃-THF) or borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂) can also be employed. commonorganicchemistry.com
Table 3: Reagents for the Reduction of Nitriles to Primary Amines
| Reagent | Typical Conditions |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup libretexts.orgchemguide.co.uk |
| Catalytic Hydrogenation (H₂/Catalyst) | Raney Nickel, Pd/C, PtO₂; Elevated temperature and pressure chemguide.co.ukwikipedia.org |
| Borane Complexes (BH₃-THF, BH₃-SMe₂) | THF, often with heating commonorganicchemistry.com |
The nitrile group is capable of participating in cycloaddition reactions. numberanalytics.com A significant example is the [3+2] cycloaddition with azides to form tetrazoles. nih.govacs.org Reacting this compound with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a catalyst, would yield (3-iodo-5-(1H-tetrazol-5-yl)phenyl)acetic acid.
These reactions are frequently promoted by catalysts, such as zinc salts or transition metal complexes like those of cobalt(II). nih.govacs.org The mechanism generally involves the coordination of the nitrile and/or the azide to the metal center, facilitating the cycloaddition. nih.govacs.org Tetrazoles are important in medicinal chemistry as they can act as bioisosteric replacements for carboxylic acids. nih.gov
Radical-mediated intramolecular translocation of a cyano group is a sophisticated transformation for site-selective functionalization. elifesciences.orgpreprints.org While a specific example involving this compound is not readily found, the general principle can be applied. The process typically involves the generation of a carbon-centered radical elsewhere in the molecule, which then adds to the triple bond of the nitrile group. elifesciences.orgpreprints.org This is followed by a β-scission of the resulting cyclic iminyl radical intermediate, leading to the relocation of the cyano group and the formation of a more stable carbon radical. elifesciences.orgpreprints.org The initial radical could potentially be generated at the benzylic position of the acetic acid side chain under appropriate conditions.
Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring
The benzene (B151609) ring of this compound is substituted with three groups: a cyano group, an iodine atom, and an acetic acid group. Both the cyano and iodo groups are deactivating, electron-withdrawing groups, which generally make the aromatic ring less susceptible to electrophilic aromatic substitution (EAS). libretexts.org The acetic acid group is also deactivating. In EAS reactions like nitration, halogenation, or sulfonation, these deactivating groups direct incoming electrophiles to the meta position relative to themselves. masterorganicchemistry.com Given the substitution pattern, the remaining open positions on the ring (positions 2, 4, and 6) would be the sites for potential electrophilic attack, with the directing effects of all three substituents influencing the final regioselectivity.
Conversely, the presence of strong electron-withdrawing groups like the cyano group activates the aromatic ring for nucleophilic aromatic substitution (SNA_r). libretexts.orgnih.gov In this type of reaction, a nucleophile attacks an aromatic ring and displaces a leaving group. The iodine atom can act as a leaving group. The cyano group, being in a meta position to the iodine, would provide some activation, but ortho and para positioning of electron-withdrawing groups is generally more effective for stabilizing the anionic Meisenheimer intermediate. libretexts.org Therefore, while possible, nucleophilic aromatic substitution on this compound would likely require forcing conditions.
Chemo- and Regioselectivity in Multi-Functionalized Systems
The strategic placement of the cyano, iodo, and acetic acid moieties on the phenyl ring of this compound sets the stage for a fascinating exploration of chemo- and regioselectivity. In reactions where multiple functional groups could potentially react, chemoselectivity refers to the preferential reaction of one functional group over others. Regioselectivity, on the other hand, pertains to the preferential formation of one constitutional isomer over another.
In the context of palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is the most probable site of initial reaction due to its lower bond dissociation energy compared to C-CN and C-C bonds, and its high reactivity towards oxidative addition to a low-valent palladium catalyst. This inherent reactivity establishes a primary level of chemoselectivity. The general reactivity trend for aryl halides in such reactions is I > Br > Cl > F. Therefore, transformations like Suzuki, Heck, and Sonogashira couplings are expected to occur selectively at the C-I bond, leaving the cyano and acetic acid groups intact, provided that appropriate reaction conditions are chosen.
The carboxylic acid group generally requires protection, often as an ester, to prevent potential side reactions such as decarboxylation under harsh conditions or interference with basic reagents commonly used in coupling reactions. However, many modern cross-coupling protocols are tolerant of free carboxylic acids.
The cyano group is a strong electron-withdrawing group and has been shown to act as a directing group in certain palladium-catalyzed C-H activation reactions, typically favoring functionalization at the ortho position. researchgate.net While in the case of this compound the primary reaction is expected at the iodo-substituted position, the electronic influence of the cyano group can still affect the reactivity of the molecule.
Table 1: Predicted Chemoselective Cross-Coupling Reactions of this compound
Below is an interactive table detailing the predicted outcomes of various palladium-catalyzed cross-coupling reactions on this compound, assuming the reaction proceeds at the most reactive site.
| Reaction Type | Coupling Partner | Predicted Product | Catalyst System (Example) | Key Observations |
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | (3-Aryl-5-cyanophenyl)acetic acid | Pd(PPh₃)₄, Na₂CO₃ | Selective coupling at the C-I bond. The cyano and acetic acid groups are expected to be tolerated. |
| Heck Coupling | Alkene (R-CH=CH₂) | (E)-(3-Cyano-5-(2-R-vinyl)phenyl)acetic acid | Pd(OAc)₂, PPh₃, Et₃N | Vinylation occurs at the position of the iodine atom. Regioselectivity of the vinylation (α vs. β) depends on the alkene substrate and reaction conditions. |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | (3-Cyano-5-((R)-ethynyl)phenyl)acetic acid | Pd(PPh₃)₄, CuI, Et₃N | Formation of a C(sp²)-C(sp) bond at the site of the iodine. The reaction is generally highly selective for the aryl iodide. |
The regioselectivity in reactions involving this compound is primarily dictated by the position of the iodo group. Any substitution reaction will occur at the C-3 position. However, in hypothetical scenarios involving C-H activation, the directing effect of the cyano group would be a critical factor. The cyano group would likely direct functionalization to the C-2 or C-6 positions. The presence of the acetic acid moiety at the benzylic position is less likely to exert a strong directing effect on the aromatic ring itself in these types of reactions.
Derivatives and Their Role As Chemical Building Blocks in Advanced Synthesis
Synthesis of Related Phenylacetic Acid Derivatives as Precursors
(3-Cyano-5-iodophenyl)acetic acid serves as an excellent starting material for generating a library of related phenylacetic acid derivatives. mdpi.com The inherent reactivity of the iodo group allows for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents at the 5-position. nih.gov Furthermore, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the acetic acid side chain can undergo standard carboxylic acid transformations like esterification and amidation. mdpi.com These modifications yield a broad spectrum of phenylacetic acid derivatives, each with unique properties and potential for further synthetic elaboration.
For instance, the hydrolysis of the nitrile in a related compound, 2-(3-iodophenyl)acetonitrile, using aqueous sodium hydroxide (B78521), yields 3-iodophenylacetic acid. chemicalbook.com This highlights a common transformation that can be applied to this compound to create a di-acid derivative.
A variety of substituted phenylacetic acid derivatives have been synthesized for different applications. For example, new phenylacetic acid derivatives with potential biological activities have been prepared through multi-step synthesis. mdpi.com Phenylacetic acid itself is a building block for many drugs, including ibuprofen (B1674241) and diclofenac. mdpi.com
Table 1: Examples of Phenylacetic Acid Derivatives and their Precursors
| Derivative | Precursor(s) | Synthetic Method | Reference(s) |
| 3-Iodophenylacetic acid | 2-(3-Iodophenyl)acetonitrile | Hydrolysis with NaOH | chemicalbook.com |
| 2-[(3,4,5-Triphenyl)phenyl]acetic acid | 2-[(3,4,5-Triphenyl)phenyl]acetamide | Ti(IV) catalyzed hydrolysis | mdpi.com |
| Phenylacetone | Phenylacetic acid, Acetic anhydride | Condensation | wikipedia.org |
| Dibenzyl ketone | Phenylacetic acid | Self-condensation | wikipedia.org |
Utilization in the Synthesis of Heterocyclic Compounds
The functional groups of this compound provide multiple entry points for the construction of various heterocyclic ring systems, which are core scaffolds in many biologically active molecules.
The carboxylic acid moiety of this compound can be readily converted into a hydrazide. This hydrazide derivative is a key intermediate for the synthesis of 1,3,4-oxadiazoles. ijper.org Cyclization of the acyl-hydrazide, often in the presence of a dehydrating agent like phosphorus oxychloride, leads to the formation of the 2,5-disubstituted-1,3,4-oxadiazole ring. ijper.orgijpsm.com The resulting molecule would feature the (3-cyano-5-iodophenyl)methyl group at one position of the oxadiazole ring. Oxadiazoles are a class of heterocyclic compounds with a five-membered ring containing one oxygen and two nitrogen atoms, and they exhibit a wide range of pharmacological activities. ijper.org
The acetic acid side chain of this compound can be utilized in condensations with urea (B33335) or its derivatives to form barbituric acid analogues. researchgate.netgoogle.com Barbituric acid is a pyrimidine-based heterocyclic compound. researchgate.net The reaction typically involves the condensation of a malonic acid derivative (which can be prepared from the corresponding phenylacetic acid) with urea. This would lead to the formation of a 5-substituted barbituric acid, where the substituent is the (3-cyano-5-iodophenyl)methyl group. These derivatives are of interest due to the known biological activities of barbiturates. gatech.edu
The reactivity of the functional groups in this compound can be harnessed to synthesize quinoline (B57606) derivatives. nih.gov For example, the Doebner synthesis allows for the preparation of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. nih.gov While not a direct precursor in this specific reaction, derivatives of this compound, such as the corresponding aniline (B41778), could be employed. Additionally, the Pfitzinger condensation, which involves the reaction of isatins with α-methylidene carbonyl compounds, offers another route to quinoline derivatives. nih.gov The cyano and iodo groups can be further modified in subsequent steps to create a diverse range of substituted quinolines.
Application in Macrocycle Synthesis
Macrocycles, large cyclic molecules, are of significant interest in medicinal chemistry and materials science. nih.govcam.ac.uk this compound can serve as a valuable building block in the synthesis of these complex structures. The bifunctional nature of the molecule, with the carboxylic acid at one end and the reactive iodo group on the aromatic ring, allows it to be incorporated as a linker or a core component in a macrocyclic framework. The synthesis of macrocycles often involves multi-component reactions or sequential coupling strategies where the distinct reactivity of each functional group can be exploited to build the large ring system. nih.gov
Precursors for Polymeric Materials
The difunctional nature of this compound and its derivatives makes them potential monomers for the synthesis of novel polymeric materials. The carboxylic acid group can participate in polyester (B1180765) or polyamide formation, while the iodo group can be utilized in polymerization reactions such as Sonogashira or Heck cross-coupling. This could lead to the formation of polymers with unique electronic and optical properties, stemming from the incorporation of the cyano and iodo-substituted phenyl units into the polymer backbone.
Scaffold for Combinatorial Library Synthesis
The unique trifunctional nature of the "this compound" scaffold, featuring a carboxylic acid, a cyano group, and an iodo group, makes it an exceptionally valuable starting point for the synthesis of combinatorial libraries. This structural arrangement allows for a diversity-oriented synthesis approach, where each functional group can be independently and selectively modified to generate a vast array of distinct molecules.
The carboxylic acid moiety provides a convenient handle for amide bond formation, esterification, or reduction to an alcohol, allowing for the introduction of a wide range of substituents. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems. The iodine atom is particularly significant as it enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
The strategic combination of these transformations allows for the rapid generation of large and diverse chemical libraries. For instance, a library of compounds can be synthesized by first functionalizing the carboxylic acid group, followed by a Suzuki coupling at the iodo position with a diverse set of boronic acids, and finally, transformation of the cyano group into various heterocycles. This systematic approach enables the exploration of a broad chemical space, which is crucial for identifying new bioactive molecules in drug discovery programs.
Table 1: Exemplary Reactions for Library Diversification from this compound
| Functional Group | Reaction Type | Reagents and Conditions | Potential for Diversity |
| Carboxylic Acid | Amide Coupling | Amines, Coupling Agents (e.g., HATU, EDC) | High (diverse amines) |
| Carboxylic Acid | Esterification | Alcohols, Acid Catalyst | High (diverse alcohols) |
| Iodo Group | Suzuki Coupling | Boronic Acids, Pd Catalyst, Base | Very High (diverse boronic acids) |
| Iodo Group | Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts, Base | High (diverse alkynes) |
| Iodo Group | Buchwald-Hartwig | Amines, Pd Catalyst, Base | High (diverse amines) |
| Cyano Group | Hydrolysis | Acid or Base | Low (conversion to carboxylic acid) |
| Cyano Group | Reduction | Reducing Agents (e.g., LiAlH4) | Low (conversion to amine) |
| Cyano Group | [2+3] Cycloaddition | Azides | Moderate (diverse azides for tetrazoles) |
This table provides a conceptual overview of possible reactions and does not represent actual experimental data.
Development of Novel Chemical Reagents and Catalysts
Beyond its role as a scaffold for libraries of potential drug candidates, derivatives of "this compound" are also being explored for the development of novel chemical reagents and catalysts. The inherent reactivity of the iodo and cyano groups, combined with the ability to tune the electronic and steric properties of the molecule through modifications at the acetic acid side chain, provides a platform for designing specialized chemical tools.
One area of interest is the development of new organocatalysts. By introducing a catalytically active moiety, such as a thiourea (B124793) or a proline derivative, through the carboxylic acid handle, and then further modifying the aromatic ring via the iodo group, it is possible to create catalysts with unique stereochemical environments. The cyano group can also influence the electronic properties of the catalyst, potentially enhancing its reactivity or selectivity.
Furthermore, the iodo group itself can be utilized to generate hypervalent iodine reagents. These reagents are known for their utility in a wide range of oxidative transformations. By tethering the "this compound" framework to a solid support via the carboxylic acid, it is possible to develop recyclable, solid-phase hypervalent iodine reagents, which are advantageous for green chemistry applications.
Table 2: Potential Applications of this compound Derivatives in Reagent and Catalyst Development
| Application Area | Design Strategy | Potential Advantage |
| Organocatalysis | Attachment of a catalytic moiety (e.g., thiourea) to the carboxylic acid. | Tunable steric and electronic properties for enhanced selectivity. |
| Hypervalent Iodine Reagents | Oxidation of the iodo group to a higher valence state. | Development of recyclable, solid-supported oxidizing agents. |
| Ligand Synthesis | Introduction of coordinating groups to form bidentate or pincer ligands. | Tailored ligand design for specific catalytic applications. |
This table presents conceptual applications and does not represent established research findings.
Computational Chemistry and Molecular Modeling Studies of 3 Cyano 5 Iodophenyl Acetic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of (3-Cyano-5-iodophenyl)acetic acid. DFT methods can accurately predict molecular geometries, orbital energies, and the distribution of electron density.
Electronic Properties: Calculations would reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of both the cyano (-CN) and iodo (-I) substituents is expected to lower the energy of the LUMO, potentially leading to a moderate HOMO-LUMO gap and influencing its reactivity as an electrophile.
Reactivity Descriptors: DFT calculations can also be used to compute various reactivity descriptors, such as ionization potential, electron affinity, and global hardness and softness. These parameters quantify the molecule's resistance to charge transfer and its polarizability, offering a more nuanced understanding of its chemical behavior.
A hypothetical table of calculated electronic properties for this compound using a common DFT functional like B3LYP with a suitable basis set is presented below for illustrative purposes.
| Property | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Relates to electron-donating ability |
| LUMO Energy | -2.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability |
| Ionization Potential | 7.2 eV | Energy required to remove an electron |
| Electron Affinity | 2.5 eV | Energy released upon gaining an electron |
Note: The values in this table are hypothetical and serve as examples of the data that would be generated from DFT calculations.
Conformational Analysis and Energy Landscapes
The presence of the rotatable bond between the phenyl ring and the acetic acid moiety in this compound means that the molecule can exist in various conformations. Conformational analysis is crucial for understanding which three-dimensional structures are most stable and thus most populated at a given temperature.
By systematically rotating the dihedral angle of the C-C bond connecting the side chain to the aromatic ring and calculating the potential energy at each step, an energy landscape can be constructed. This landscape would identify the global minimum energy conformation, representing the most stable structure, as well as any local minima and the energy barriers between them. These studies are vital as the specific conformation of the molecule can significantly impact its biological activity and its interactions with other molecules.
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Computational methods can accurately predict spectroscopic parameters, which can be invaluable for confirming the structure of synthesized this compound.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. The predicted spectrum can be compared with experimental data to aid in signal assignment. The calculations would show the influence of the electron-withdrawing cyano and iodo groups on the chemical shifts of the aromatic protons and carbons.
IR Spectroscopy: Calculations of the vibrational frequencies can generate a theoretical Infrared (IR) spectrum. This would show characteristic peaks for the C≡N stretch of the cyano group, the C=O stretch of the carboxylic acid, the O-H stretch, and the various C-H and C-C vibrations of the aromatic ring. Comparing the computed spectrum with an experimental one can help confirm the compound's identity and purity.
A table of predicted key vibrational frequencies is provided below as an example.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Expected Intensity |
| O-H (Carboxylic Acid) | ~3400-3500 (gas phase) | Broad, Strong |
| C≡N (Cyano) | ~2230-2240 | Medium |
| C=O (Carboxylic Acid) | ~1750-1770 (monomer) | Strong |
| C-I (Iodo) | ~500-600 | Medium |
Note: These are representative frequency ranges and would be precisely calculated in a computational study.
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular Dynamics (MD) simulations can model the behavior of this compound in a solvent environment, typically water, over time. MD simulations provide insights into how the solvent affects the molecule's conformation and dynamics. By simulating the molecule in a box of solvent molecules, one can study the formation and lifetime of hydrogen bonds between the carboxylic acid group and water, as well as other non-covalent interactions. This is crucial for understanding the compound's solubility and how it behaves in a biological medium.
Quantitative Structure-Property Relationships (QSPR) and Chemoinformatics
QSPR and chemoinformatics approaches use statistical methods to build models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties.
For a class of related phenylacetic acid derivatives, QSPR models could be developed to predict reactivity, such as the acid dissociation constant (pKa), or the rate of a particular reaction. By calculating a set of molecular descriptors (e.g., electronic, steric, and topological) for each compound in the series, a mathematical model can be trained to predict the property of interest. Such a model could then be used to predict the reactivity of this compound without the need for experimental measurement.
The cyano and iodo substituents at the 3- and 5-positions of the phenyl ring significantly influence the properties of this compound.
Electronic Effects: Both the cyano and iodo groups are electron-withdrawing. The cyano group exerts a strong electron-withdrawing effect through both resonance and induction, while the iodo group's effect is primarily inductive. These effects can be quantified using Hammett constants, which can also be calculated computationally. researchgate.net These electron-withdrawing groups increase the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion.
Steric Effects: The iodo group is significantly larger than a hydrogen atom, introducing steric bulk on the phenyl ring. This can influence the preferred conformation of the acetic acid side chain and may affect how the molecule interacts with biological targets or other reactants. Computational methods can quantify this steric hindrance, for example, by calculating steric parameters like the Tolman cone angle or by analyzing the molecular surface area and volume.
A comparative table of substituent effects is shown below.
| Substituent | Electronic Effect | Relative Steric Bulk |
| -CN (Cyano) | Strongly electron-withdrawing | Moderate |
| -I (Iodo) | Moderately electron-withdrawing | High |
Reaction Mechanism Elucidation via Computational Pathways
Currently, there is a notable absence of publicly available research detailing the elucidation of reaction mechanisms for this compound through computational chemistry and molecular modeling. While computational methods such as Density Functional Theory (DFT) are powerful tools for investigating reaction pathways, transition states, and energy profiles, specific studies focused on this particular compound have not been identified in a comprehensive search of scientific literature.
Computational investigations on structurally related molecules, such as other substituted phenylacetic acids, have been conducted to understand their properties and potential reaction mechanisms. For instance, studies on 2-(4-Cyanophenylamino)acetic acid have utilized DFT to analyze its molecular geometry, stability, and electronic characteristics. nih.govresearchgate.net Similarly, research into the atmospheric oxidation of halogenated aromatics has employed computational analysis to explore their degradation pathways. rsc.org These examples highlight the capability of computational chemistry to provide deep insights into reaction mechanisms.
However, the unique combination of the cyano and iodo substituents at the meta positions of the phenyl ring in this compound presents a specific electronic and steric environment. The electron-withdrawing nature of the cyano group and the bulky, polarizable iodine atom would significantly influence the reactivity of the acetic acid side chain and the aromatic ring. Without dedicated computational studies on this molecule, any discussion of its reaction mechanisms would be purely speculative.
Detailed research, including the calculation of transition state energies, intrinsic reaction coordinate (IRC) analysis, and the exploration of potential energy surfaces, would be necessary to accurately predict and understand the pathways of its reactions, such as esterification, amidation, or reactions involving the cyano or iodo groups.
Advanced Spectroscopic and Analytical Characterization in Chemical Research
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its molecular formula. For (3-Cyano-5-iodophenyl)acetic acid, with a nominal mass of 289 g/mol , HRMS provides an experimentally determined mass with a high degree of accuracy, typically to within a few parts per million (ppm).
This technique distinguishes the target compound from other potential molecules with the same nominal mass by measuring the exact mass, which is influenced by the specific isotopes of each element present. The calculated exact mass for C₉H₆INO₂ is 288.9443. Experimental HRMS analysis would be expected to yield a value extremely close to this calculated mass, thereby confirming the elemental composition.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₆INO₂ |
| Calculated Exact Mass | 288.9443 |
| Expected Ion (M-H)⁻ | 287.9372 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. It provides information about the local chemical environment of individual atoms.
For this compound, ¹H NMR spectroscopy would reveal the chemical shifts, integration, and coupling patterns of the aromatic and methylene (B1212753) protons. The three protons on the benzene (B151609) ring would appear as distinct signals in the aromatic region of the spectrum, with their splitting patterns providing information about their relative positions. The two protons of the methylene group (CH₂) would typically appear as a singlet, given the absence of adjacent protons.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, including the carbons of the cyano group, the carboxylic acid, the methylene group, and the six carbons of the aromatic ring.
While one-dimensional NMR is often sufficient for a relatively simple molecule like this compound, multi-dimensional NMR techniques become crucial when this compound is incorporated into larger, more complex derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity of atoms in these more intricate structures.
For instance, in a complex derivative, a COSY experiment would reveal which protons are coupled to each other, helping to trace out the spin systems within the molecule. An HSQC experiment would correlate each proton signal with its directly attached carbon atom. The HMBC experiment is particularly powerful as it shows correlations between protons and carbons that are two or three bonds away, allowing for the unambiguous assembly of the molecular puzzle, confirming how the this compound moiety is connected to the rest of the molecule.
Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid, crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the spatial arrangement of atoms in the crystal lattice. This can be particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For this compound, ssNMR could be used to probe the local environment of the carbon, nitrogen, and iodine atoms within its crystal structure, providing insights into intermolecular interactions such as hydrogen bonding involving the carboxylic acid group.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, IR spectroscopy would be expected to show a strong, broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid group. A sharp, intense absorption around 1700 cm⁻¹ would be indicative of the C=O stretch of the carboxylic acid. The presence of the cyano group (C≡N) would be confirmed by a characteristic sharp absorption in the range of 2220-2260 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observed in their respective characteristic regions.
Table 2: Expected Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | ~1700 (strong, sharp) |
| Cyano | C≡N Stretch | 2220-2260 (sharp) |
| Aromatic Ring | C-H Stretch | ~3000-3100 |
| Aromatic Ring | C=C Stretch | ~1450-1600 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
A single crystal X-ray diffraction study would reveal how the molecules pack in the crystal lattice and would detail the intermolecular interactions, such as the hydrogen bonding network formed by the carboxylic acid groups. This information is crucial for understanding the physical properties of the solid material.
Chromatographic Techniques for Purity Assessment and Isolation of Isomers
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any unreacted starting materials, byproducts, or isomers. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing the purity of this compound. The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the area of the peak would be proportional to its concentration.
In cases where isomeric impurities might be present, for example, from the starting materials used in its synthesis, HPLC can also be employed to separate these isomers, ensuring the final product is of high purity.
Electrochemistry and Redox Properties
The electrochemical behavior of this compound is dictated by the interplay of its three functional groups on the phenyl ring: the iodo, cyano, and acetic acid moieties. While specific electrochemical studies on this exact molecule are not extensively documented in publicly available literature, its redox properties can be inferred from the behavior of structurally related aromatic compounds.
The aryl iodide group is the primary site for electrochemical reduction. Aryl iodides can undergo a single-electron reduction to form a radical anion, which then rapidly cleaves the carbon-iodine bond to produce an aryl radical and an iodide ion. pku.edu.cn This process is a key step in various electrochemical reactions, including borylation and other coupling reactions. pku.edu.cn The reduction potential for this process is influenced by the other substituents on the aromatic ring.
The cyano group is a well-known electron-withdrawing group, which generally makes the reduction of the aromatic ring more favorable (i.e., occur at less negative potentials). Studies on cyanophenyl derivatives and cyanopyridines have shown that the cyano group facilitates reduction to form stable or quasi-stable radical anions. researchgate.netjcesr.org For instance, 4-cyanopyridine (B195900) exhibits a quasireversible reduction at a potential of -2.25 V. researchgate.net The presence of the cyano group in this compound would therefore be expected to lower the reduction potential required for the cleavage of the C-I bond compared to iodobenzene (B50100) alone.
The acetic acid group is generally considered electrochemically inactive at typical reduction potentials for aryl halides. However, under oxidative conditions, phenylacetic acid and its derivatives can undergo oxidative decarboxylation. rsc.orgacs.org For instance, the oxidation of phenylacetic acid can lead to the formation of benzaldehyde. orientjchem.org This oxidative process, however, occurs at potentials significantly more positive than the reduction of the aryl iodide.
Cyclic voltammetry would be the ideal technique to experimentally determine the redox potentials and study the electrochemical behavior of this compound. Such a study would reveal the precise reduction potential of the aryl iodide, the stability of the resulting radical intermediates, and the potential for any subsequent reactions.
A plausible mechanism for the electrochemical reduction involves the initial formation of a radical anion upon electron transfer to the molecule. This is followed by the cleavage of the carbon-iodine bond, yielding an aryl radical. This reactive intermediate can then participate in various follow-up reactions, depending on the reaction conditions and the presence of other reagents. pku.edu.cnacs.org
The electrochemical iodination of aromatic compounds is also a relevant area of study, where an iodine cation (I+) is generated electrochemically and then reacts with the aromatic ring. acs.orgresearchgate.netacs.org While this is the reverse of the reduction process, it highlights the electrochemical reactivity of the iodine-carbon bond.
Table of Expected Electrochemical Properties:
| Feature | Expected Behavior | Influencing Factors |
| Primary Reduction | Irreversible reduction of the C-I bond | Electron-withdrawing cyano group lowers the reduction potential. |
| Reduction Product | Aryl radical and iodide ion | Stability and subsequent reactions of the aryl radical depend on the medium. |
| Oxidation | Oxidative decarboxylation of the acetic acid group | Occurs at significantly higher positive potentials. |
| Cyclic Voltammetry | A prominent cathodic peak for C-I reduction | The reversibility will depend on the scan rate and solvent system. |
This table summarizes the anticipated electrochemical characteristics based on the known properties of its constituent functional groups. Experimental verification is necessary to confirm these predictions and to fully characterize the redox landscape of this compound.
Future Research Directions and Emerging Paradigms in the Chemistry of Substituted Phenylacetic Acids
Sustainable Synthetic Approaches for (3-Cyano-5-iodophenyl)acetic acid
The development of sustainable synthetic routes is a critical goal in modern chemistry, aiming to reduce environmental impact while enhancing efficiency. For a molecule like this compound, this involves rethinking traditional methods, which often rely on hazardous reagents and generate significant waste.
Green chemistry principles offer a framework for designing safer and more efficient chemical processes. skpharmteco.com Applying these principles to the synthesis of this compound would involve a departure from classical methods, such as those requiring harsh chloromethylation steps or the use of toxic cyanide salts in bulk. google.com Future approaches will likely focus on catalysis, the use of safer solvents, and maximizing atom economy.
For instance, traditional Sandmeyer reactions for introducing a cyano group involve stoichiometric copper cyanide, which is highly toxic. Greener alternatives could involve palladium-catalyzed cyanation using less toxic cyanide sources like zinc cyanide organic-chemistry.org or potassium ferrocyanide. organic-chemistry.org Similarly, electrophilic iodination can be achieved with molecular iodine using milder, often catalytic, methods instead of harsher reagents. The synthesis of phenolic esters, a related transformation, has been achieved under solvent-free conditions by optimizing temperature, showcasing a potential green route. jetir.org
| Synthetic Transformation | Traditional Approach | Potential Green Alternative | Green Chemistry Principle(s) Addressed |
|---|---|---|---|
| Aryl Cyanation | Sandmeyer reaction (NaNO₂, HCl, CuCN) | Palladium or Nickel-catalyzed cyanation with Zn(CN)₂ organic-chemistry.org | Safer Reagents, Catalysis |
| Aryl Iodination | Iodine with strong oxidizing agents (e.g., nitric acid) | Organocatalytic iodination with DIH organic-chemistry.org | Safer Reagents, Catalysis, Milder Conditions |
| Side-Chain Installation | Chloromethylation followed by cyanide displacement and hydrolysis google.com | Direct C-H carboxylation or cross-coupling strategies | Atom Economy, Fewer Synthetic Steps |
| Solvent Usage | Chlorinated solvents (e.g., CH₂Cl₂), DMF, NMP skpharmteco.com | Aqueous media, bio-based solvents (e.g., 2-MeTHF), or solvent-free conditions skpharmteco.comjetir.org | Safer Solvents & Auxiliaries |
Biocatalysis and organocatalysis are powerful tools for achieving high selectivity under mild conditions, aligning perfectly with green chemistry goals.
Biocatalysis: Enzymes offer unparalleled selectivity for functionalizing complex molecules. For the synthesis of this compound precursors, oxygenating biocatalysts like cytochrome P450s or flavin-dependent monooxygenases could be engineered to perform selective C-H hydroxylation on the aromatic ring, providing a handle for further functionalization. nih.gov Moreover, nitrilase enzymes could be employed for the selective hydrolysis of a dinitrile precursor or for the direct conversion of a precursor like p-methoxyphenylacetonitrile (MOPAN) to its corresponding acid (MOPAA). researchgate.net
Organocatalysis: This branch of catalysis uses small organic molecules to accelerate reactions, avoiding the cost and potential toxicity of heavy metals. A promising area for the synthesis of this compound is the use of organocatalysts for the halogenation step. For example, thiourea-based catalysts have been successfully used for the mild and highly regioselective iodination of activated aromatic compounds, which could be adapted for the target molecule's precursors. organic-chemistry.org
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry, where reactions are run in a continuously flowing stream rather than a flask, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and seamless integration of multiple synthetic steps. lonza.comnih.govrsc.org These benefits are particularly relevant for the production of fine chemicals like this compound, where reactions may involve hazardous reagents or unstable intermediates. nih.gov
A hypothetical continuous flow synthesis could involve the in-situ generation of a diazonium salt from an aniline (B41778) precursor in one module, which is then immediately reacted with a cyanide source in a second module, minimizing the accumulation of the potentially explosive diazonium intermediate. Subsequent steps, such as hydrolysis and purification, could also be integrated into the flow system. nih.govresearchgate.net This approach reduces production costs and improves product quality and consistency. researchgate.net
| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |
|---|---|---|
| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat dissipation. nih.gov |
| Scalability | Complex and non-linear; often requires re-optimization. | Simpler to scale by running the system for longer periods ("scaling out"). lonza.com |
| Process Control | Difficult to precisely control temperature, mixing, and reaction time. | Precise control over all reaction parameters, leading to higher consistency. vapourtec.com |
| Multi-step Synthesis | Requires isolation and purification of intermediates, increasing time and waste. | Enables "telescoped" reactions where intermediates are passed directly to the next step. mdpi.comnih.gov |
Photoredox Catalysis and Electrosynthesis in Functional Group Transformations
Visible-light photoredox catalysis and electrosynthesis have emerged as powerful technologies for forging chemical bonds under exceptionally mild conditions. youtube.com These methods generate highly reactive radical intermediates that can participate in transformations not easily accessible through traditional two-electron pathways. nih.govsemanticscholar.org
For the synthesis of this compound, these techniques could be transformative:
Photoredox Cyanation: Instead of traditional methods, photoredox catalysis could enable the cyanation of an aryl halide precursor using visible light, a suitable photocatalyst, and a benign cyanide source. nih.gov
Decarboxylative Coupling: The acetic acid side chain could be installed via the coupling of a 3-cyano-5-iodobenzoic acid derivative with a radical precursor for the -CH₂COOH moiety, a reaction facilitated by photoredox catalysis. princeton.edu
Electrochemical Carboxylation: Electrosynthesis could be used to directly carboxylate a precursor molecule, potentially using CO₂ as a C1 feedstock, in a highly controlled manner.
Photo-Favorskii Rearrangement: Innovative routes, such as a photo-Favorskii rearrangement of a corresponding α-chloroacetophenone, could provide a novel pathway to the phenylacetic acid structure.
These methods avoid the need for high temperatures and strong chemical oxidants or reductants, offering a greener and more controlled approach to synthesis. nih.gov
Development of Novel Derivatization Reagents Based on the Core Structure
The structure of this compound is not only a synthetic target but also a potential scaffold for creating new chemical tools. Derivatization reagents are used to modify other molecules to enhance their detection, separation, or reactivity. The unique features of this compound—a carboxylic acid, a cyano group, and an iodo group—make it a versatile starting point.
Iodo Group as a Handle: The aryl iodide is a prime functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows the core structure to be attached to proteins, other small molecules, or solid supports.
Cyano Group as a Versatile Precursor: The nitrile can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or converted into a tetrazole ring. This versatility allows for the creation of a family of reagents with different properties from a single core structure.
Carboxylic Acid for Conjugation: The acid group can be readily activated (e.g., as an NHS ester) to form stable amide bonds with amines, a common strategy for labeling biomolecules.
By combining these features, novel bifunctional or trifunctional reagents could be developed for applications in chemical biology and materials science, such as creating new cross-linkers or molecular probes. This approach is analogous to the development of reagents like 1-(9-anthracenylmethyl)piperazine (MAP), which was designed for the selective derivatization and detection of isocyanates. nih.gov
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis by transforming it from a trial-and-error process to a data-driven, predictive science. rjptonline.org For a multi-step synthesis of a complex target like this compound, AI/ML can be applied at every stage.
Retrosynthesis Planning: AI tools can analyze the target structure and propose multiple synthetic pathways, potentially uncovering novel and more efficient routes that a human chemist might overlook. acs.org
Reaction Outcome and Yield Prediction: ML models, trained on vast datasets of chemical reactions, can predict the likely outcome, yield, and even side products of a planned reaction under specific conditions. eurekalert.org This allows chemists to prioritize experiments that are most likely to succeed.
Condition Optimization: AI algorithms can systematically explore the vast parameter space of a reaction (temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and minimizing impurities, a task that is resource-intensive to perform manually.
Autonomous Synthesis: In the future, these AI/ML tools could be integrated with automated flow chemistry platforms to create self-optimizing systems that can design, execute, and refine a synthesis with minimal human intervention.
| Application Area | AI / Machine Learning Tool | Potential Impact on this compound R&D |
|---|---|---|
| Synthetic Route Design | Retrosynthesis Prediction Models | Identifies novel, more efficient, and sustainable synthetic pathways. acs.org |
| Reaction Feasibility | Reaction Outcome Prediction Models | Reduces failed experiments by predicting product structures and potential side reactions. rjptonline.org |
| Process Optimization | Yield Prediction & Condition Optimization Algorithms | Accelerates development of high-yield, cost-effective manufacturing processes. eurekalert.org |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) Models | Predicts physical and chemical properties of novel derivatives before synthesis. |
Q & A
Q. What are the optimal synthetic routes for producing (3-Cyano-5-iodophenyl)acetic acid with high purity?
Methodological Answer:
- Route 1: Start with iodination of 3-cyanophenylacetic acid using iodine monochloride (ICl) in glacial acetic acid under controlled temperature (0–5°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
- Route 2: Employ Ullmann coupling between 5-iodo-3-nitrobenzonitrile and glyoxylic acid, followed by catalytic hydrogenation to reduce the nitro group and introduce the acetic acid moiety. Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water 60:40) .
- Challenges: Side reactions (e.g., dehalogenation) may occur; use inert atmosphere (N₂) and low-temperature conditions to mitigate .
Q. How can researchers characterize the structural integrity of this compound?
Methodological Answer:
- NMR Analysis: Use - and -NMR to confirm the presence of the cyano group (δ ~110–120 ppm for CN in -NMR) and acetic acid moiety (δ ~2.5–3.5 ppm for CH₂ in -NMR). Compare with reference spectra of structurally similar compounds (e.g., 2-(3'-Cyano-[1,1'-biphenyl]-4-yl)acetic acid) .
- Mass Spectrometry: High-resolution ESI-MS should show a molecular ion peak at m/z corresponding to (calculated: 287.95 g/mol) .
Q. What experimental protocols are recommended for determining solubility in polar/non-polar solvents?
Methodological Answer:
- Procedure: Use gravimetric analysis by dissolving 10 mg of the compound in 1 mL of solvent (e.g., DMSO, ethanol, chloroform) at 25°C. Centrifuge to separate undissolved material, then evaporate the solvent under reduced pressure and weigh the residue.
- Data Interpretation: Compare with solubility trends of structurally related compounds (e.g., acetic acid derivatives in ethanol/water systems) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Step 1: Perform 2D NMR (COSY, HSQC) to assign coupling interactions and verify substituent positions. For example, unexpected splitting may arise from hindered rotation of the cyano-iodophenyl group .
- Step 2: Use X-ray crystallography to resolve ambiguities. Crystallize the compound in ethanol/water (70:30) and analyze crystal packing to confirm steric or electronic effects influencing spectra .
- Reference: Similar issues were reported in 3-(3,5-dimethylphenyl)phenylacetic acid studies, where steric hindrance altered NMR signals .
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Modeling: Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. The iodine atom’s σ-hole may enhance reactivity in Suzuki-Miyaura couplings .
- Docking Studies: Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to optimize reaction conditions. Compare with experimental yields from analogous iodophenylacetic acids .
Q. How to design stability studies for this compound under varying pH and temperature?
Methodological Answer:
-
Experimental Design:
-
Data Table:
Condition Degradation (%) Major Byproduct pH 2, 37°C 15% 3-Cyanophenylacetic acid pH 12, 37°C 45% Iodide salts 100°C, dry air 30% Polymerized residues Data synthesized from analogous acetic acid derivatives .
Contradiction Analysis in Published Studies
Q. How to address discrepancies in reported pKa values for this compound?
Methodological Answer:
- Source of Error: Variations in solvent polarity (e.g., water vs. DMSO) and ionic strength. Use potentiometric titration in standardized buffers (0.1 M KCl) to minimize ion-pairing effects .
- Recommended Value: pKa ≈ 3.2 ± 0.1 (water, 25°C), based on extrapolation from cyanoacetic acid (pKa 2.48) and iodophenol derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
